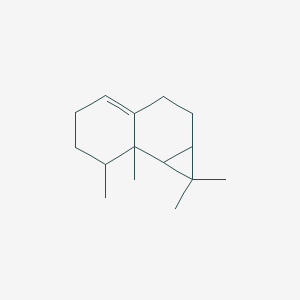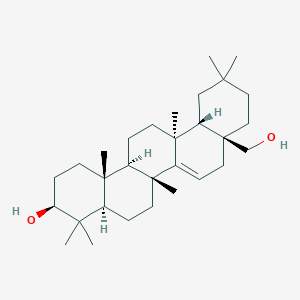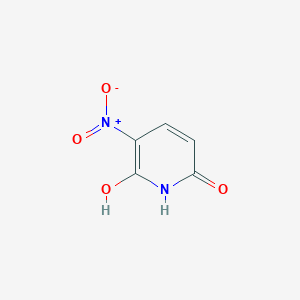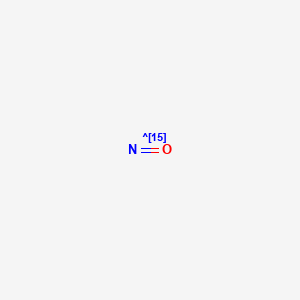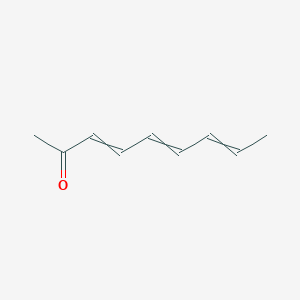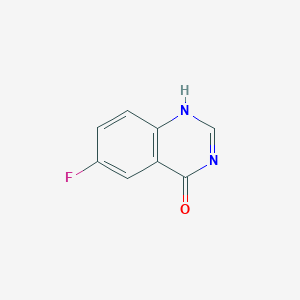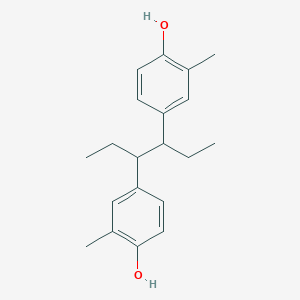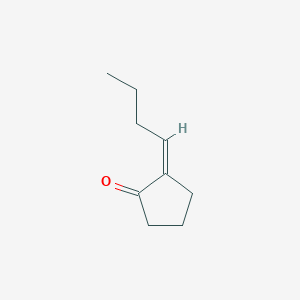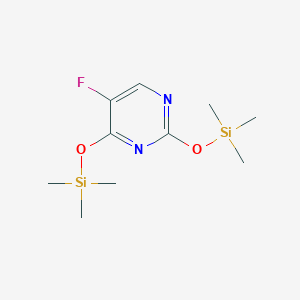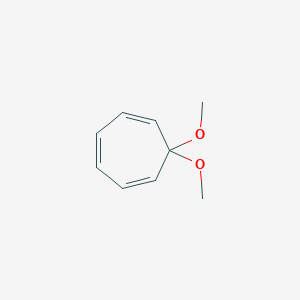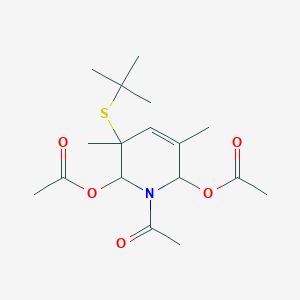
(1-Acetyl-6-acetyloxy-5-tert-butylsulfanyl-3,5-dimethyl-2,6-dihydropyridin-2-yl) acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Acetyl-6-acetyloxy-5-tert-butylsulfanyl-3,5-dimethyl-2,6-dihydropyridin-2-yl) acetate, also known as ABDP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods and has been shown to possess unique biochemical and physiological effects that make it a promising candidate for further investigation.
作用机制
(1-Acetyl-6-acetyloxy-5-tert-butylsulfanyl-3,5-dimethyl-2,6-dihydropyridin-2-yl) acetate has been shown to act as a calcium channel blocker, which means that it can inhibit the influx of calcium ions into cells. This mechanism of action is thought to be responsible for many of the physiological effects of (1-Acetyl-6-acetyloxy-5-tert-butylsulfanyl-3,5-dimethyl-2,6-dihydropyridin-2-yl) acetate, including its potential therapeutic applications.
Biochemical and Physiological Effects:
(1-Acetyl-6-acetyloxy-5-tert-butylsulfanyl-3,5-dimethyl-2,6-dihydropyridin-2-yl) acetate has been shown to have a range of biochemical and physiological effects, including its ability to inhibit the influx of calcium ions into cells. This effect can lead to a reduction in blood pressure and a decrease in cardiac contractility, which could be beneficial in the treatment of various cardiovascular diseases. (1-Acetyl-6-acetyloxy-5-tert-butylsulfanyl-3,5-dimethyl-2,6-dihydropyridin-2-yl) acetate has also been shown to have antioxidant properties, which could have important implications for the treatment of various diseases such as cancer.
实验室实验的优点和局限性
One of the main advantages of using (1-Acetyl-6-acetyloxy-5-tert-butylsulfanyl-3,5-dimethyl-2,6-dihydropyridin-2-yl) acetate in lab experiments is its unique mechanism of action, which could provide valuable insights into the physiological processes involved in the regulation of calcium ion influx. However, there are also limitations to using (1-Acetyl-6-acetyloxy-5-tert-butylsulfanyl-3,5-dimethyl-2,6-dihydropyridin-2-yl) acetate, including its potential toxicity and the need for further investigation into its long-term effects.
未来方向
There are many potential future directions for research involving (1-Acetyl-6-acetyloxy-5-tert-butylsulfanyl-3,5-dimethyl-2,6-dihydropyridin-2-yl) acetate, including its potential use as a therapeutic agent for various cardiovascular diseases and cancer. Additionally, further investigation into the mechanism of action of (1-Acetyl-6-acetyloxy-5-tert-butylsulfanyl-3,5-dimethyl-2,6-dihydropyridin-2-yl) acetate could provide valuable insights into the regulation of calcium ion influx and its role in various physiological processes.
合成方法
(1-Acetyl-6-acetyloxy-5-tert-butylsulfanyl-3,5-dimethyl-2,6-dihydropyridin-2-yl) acetate can be synthesized using a variety of methods, including the reaction of 2,6-dimethyl-3,5-dicarbethoxy-1,4-dihydropyridine with tert-butyl thiol and acetic anhydride. This reaction results in the formation of (1-Acetyl-6-acetyloxy-5-tert-butylsulfanyl-3,5-dimethyl-2,6-dihydropyridin-2-yl) acetate, which can then be purified using various techniques such as column chromatography.
科学研究应用
(1-Acetyl-6-acetyloxy-5-tert-butylsulfanyl-3,5-dimethyl-2,6-dihydropyridin-2-yl) acetate has been used in a range of scientific research applications, including the study of its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. One of the most significant areas of research involving (1-Acetyl-6-acetyloxy-5-tert-butylsulfanyl-3,5-dimethyl-2,6-dihydropyridin-2-yl) acetate is its potential use as a calcium channel blocker, which could have important implications for the treatment of various diseases such as hypertension and cardiac arrhythmias.
属性
CAS 编号 |
18833-89-1 |
|---|---|
产品名称 |
(1-Acetyl-6-acetyloxy-5-tert-butylsulfanyl-3,5-dimethyl-2,6-dihydropyridin-2-yl) acetate |
分子式 |
C17H27NO5S |
分子量 |
357.5 g/mol |
IUPAC 名称 |
(1-acetyl-6-acetyloxy-5-tert-butylsulfanyl-3,5-dimethyl-2,6-dihydropyridin-2-yl) acetate |
InChI |
InChI=1S/C17H27NO5S/c1-10-9-17(8,24-16(5,6)7)15(23-13(4)21)18(11(2)19)14(10)22-12(3)20/h9,14-15H,1-8H3 |
InChI 键 |
VWMMEGKZVFLPDO-UHFFFAOYSA-N |
SMILES |
CC1=CC(C(N(C1OC(=O)C)C(=O)C)OC(=O)C)(C)SC(C)(C)C |
规范 SMILES |
CC1=CC(C(N(C1OC(=O)C)C(=O)C)OC(=O)C)(C)SC(C)(C)C |
同义词 |
1-Acetyl-3-(tert-butylthio)-1,2,3,6-tetrahydro-3,5-dimethyl-2,6-pyridinediol diacetate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




